molecular formula C21H24N2O4 B2996780 N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898417-58-8

N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2996780
CAS No.: 898417-58-8
M. Wt: 368.433
InChI Key: OPQXZQXPSZHKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterodiene Syntheses and Molecular Structures

Studies have detailed synthetic routes and molecular structures relevant to the broader family of compounds related to N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide. For instance, research on heterodiene syntheses has highlighted the formation of complex molecular structures through cycloaddition reactions, offering insights into potential synthetic pathways for similar compounds (Righetti et al., 1979).

Synthesis and Mechanism of Action

Other studies have focused on the enantioselective synthesis of compounds with potential biological activity, including alkaloid syntheses that might share mechanistic insights with the synthesis of this compound. Such research offers a window into the synthetic strategies and potential therapeutic applications of indole-based compounds (Honda et al., 1994).

Novel Derivative Synthesis and Antimicrobial Activity

Research into the synthesis of novel 2-pyrone derivatives, including crystal structure analysis and computational studies, provides a foundation for understanding the chemical properties and potential biological interactions of compounds similar to this compound. Such studies highlight the potential for antimicrobial applications and offer insights into the molecular docking and dynamics that could inform therapeutic uses (Sebhaoui et al., 2020).

Catalytic Synthesis and Biological Applications

Further research into catalytic synthesis techniques and the biological applications of indole derivatives underscores the potential for compounds like this compound to serve as intermediates in the development of therapeutics. Studies have demonstrated the utility of these compounds in synthesizing biologically active molecules, highlighting their importance in pharmaceutical research (Basavaiah et al., 2005).

Properties

IUPAC Name

N-cyclopentyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-19-11-17(12-23-10-9-15-5-1-4-8-18(15)23)26-13-20(19)27-14-21(25)22-16-6-2-3-7-16/h1,4-5,8,11,13,16H,2-3,6-7,9-10,12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQXZQXPSZHKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.